Trimethylolmelamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Crosslinking Agent in Polymers

- Functionality: TMM acts as a trifunctional crosslinker. It possesses three methylol groups (CH2OH) attached to a central melamine ring. These methylol groups can react with various polymers, forming strong covalent bonds and creating a more robust, interconnected network.

- Applications:

- TMM finds use in enhancing the mechanical properties of hydrogels, such as polyvinyl alcohol (PVA) hydrogels. Research shows TMM crosslinked PVA hydrogels exhibit superior adhesive force and stability compared to non-crosslinked ones []. This makes them promising candidates for wound dressings.

- TMM is also being explored in creating high-performance electrodes for lithium-ion batteries. Studies suggest that TMM, when used as a crosslinker in a polyvinyl alcohol network binder, improves the electrode's mechanical strength and ionic conductivity, leading to better battery performance [].

Investigating Reaction Kinetics

- Understanding Melamine Resin Formation: TMM serves as a model compound for studying the reaction mechanisms involved in melamine resin formation. Melamine resins are widely used in adhesives, coatings, and laminates. By analyzing the condensation process of TMM, researchers gain insights into the overall kinetics of melamine resin formation [].

Potential Precursor for Textile Fixers

- Textile Industry Applications: Research explores the use of TMM precondensates as textile fixers. These precondensates are obtained by partially reacting TMM with formaldehyde. The study suggests that TMM precondensates can improve color fastness and rubbing resistance of dyed fabrics []. However, further investigation is needed to optimize this application.

Trimethylolmelamine is a chemical compound derived from melamine, characterized by the presence of three hydroxymethyl groups attached to its structure. It is primarily utilized in the production of thermosetting resins and coatings due to its excellent thermal stability and chemical resistance. Trimethylolmelamine is recognized for its ability to form cross-linked structures when reacted with formaldehyde, enhancing the durability and performance of various materials, particularly in coatings and adhesives.

While comprehensive safety data might be limited, some sources suggest trimethylolmelamine may exhibit mild skin and eye irritation []. As with any new compound, proper handling procedures and personal protective equipment should be employed when working with trimethylolmelamine in a laboratory setting.

The chemical behavior of trimethylolmelamine is largely influenced by its hydroxymethyl groups, which can participate in several types of reactions:

- Condensation Reactions: Trimethylolmelamine can undergo condensation with formaldehyde, leading to the formation of cross-linked networks. This process is crucial in the production of melamine-formaldehyde resins, which are widely used in coatings and adhesives .

- Decomposition: The compound can decompose under acidic or basic conditions. For instance, its hydrolysis is catalyzed by hydroxide ions, while acid-catalyzed decomposition involves the splitting of methylol groups .

- Covalent Bonding: Trimethylolmelamine has been shown to chemically bond with cellulose fibers, enhancing the properties of treated materials under both wet and dry conditions .

The synthesis of trimethylolmelamine typically involves the controlled reaction of melamine with formaldehyde in the presence of water and a catalyst. Common methods include:

- Stoichiometric Reaction: A mixture of melamine, formaldehyde, and water is heated under alkaline conditions. The molar ratios can vary; for example, a typical ratio could be 1:2.5:8 (melamine:formaldehyde:water) at temperatures between 40°C to 75°C .

- Controlled pH: Maintaining a specific pH (usually between 7.0 and 11.0) during the reaction is crucial for optimizing yield and controlling the degree of polymerization .

Trimethylolmelamine finds extensive applications across various industries:

- Coatings: It is widely used in surface coatings due to its ability to enhance hardness and chemical resistance.

- Adhesives: The compound serves as a key ingredient in adhesives for wood products and laminates.

- Textiles: Trimethylolmelamine is utilized as a textile fixer, improving the durability of fabric treatments .

- Plastics: It contributes to the formulation of durable plastic products through cross-linking mechanisms.

Research into the interactions involving trimethylolmelamine has highlighted its compatibility with various substrates and other chemical agents:

- Covalent Interactions: Studies have demonstrated that trimethylolmelamine can form strong covalent bonds with cellulose fibers, which enhances the mechanical properties of treated textiles .

- Reactivity with Other Functional Groups: The compound's hydroxymethyl groups allow it to react with other reactive functional groups in polymers, facilitating cross-linking and improving material properties.

Several compounds share structural or functional similarities with trimethylolmelamine. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Melamine | Base structure for trimethylolmelamine | Lacks hydroxymethyl groups; used primarily in resins |

| Urea-formaldehyde | Similar resin-forming capabilities | Typically less heat-resistant than melamine-based resins |

| Hexamethylenetetramine | Used as a hardener in resin formulations | Provides different curing characteristics |

Trimethylolmelamine stands out due to its specific three hydroxymethyl groups that enhance cross-linking efficiency compared to other similar compounds like urea-formaldehyde resins.

Molecular Architecture and Isomeric Variations

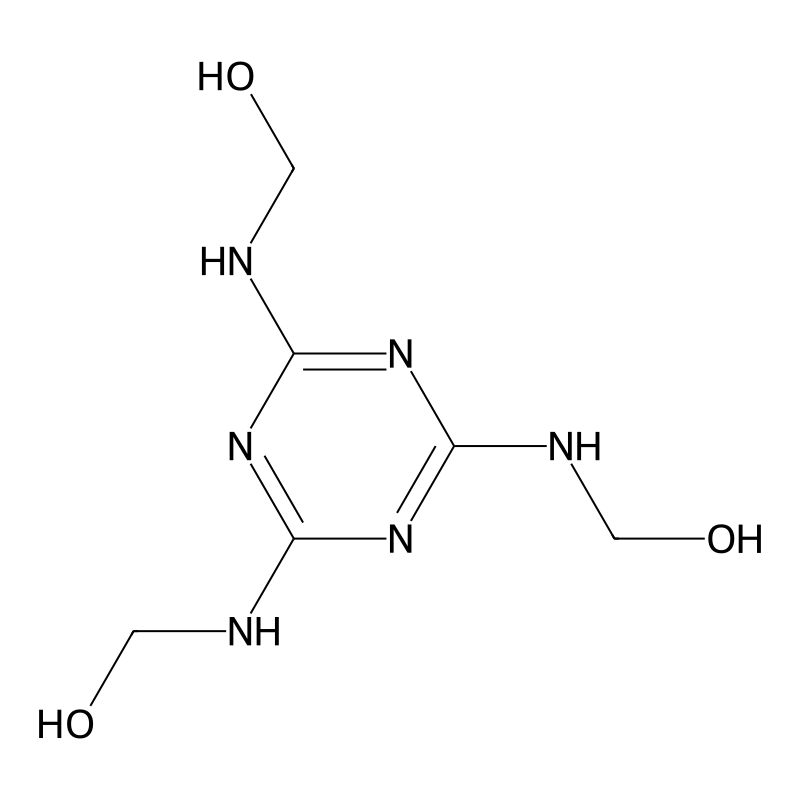

Trimethylolmelamine consists of a 1,3,5-triazine ring with three methylol (-CH₂OH) groups attached to the nitrogen atoms. The molecular formula is C₆H₁₂N₆O₃, with a molecular weight of 216.20 g/mol. The arrangement of methylol groups on the triazine ring leads to structural isomers, depending on their positions:

- 2,4,6-Trimethylolmelamine: Methylol groups at the 2, 4, and 6 positions of the triazine ring.

- Mono-, di-, and tri-substituted variants: Isomers with methylol groups at other positions, though the 2,4,6-trimethylol configuration is predominant due to steric and electronic factors.

The triazine ring’s nitrogen atoms exhibit varying reactivity based on their bonding environment. The primary methylol groups are highly reactive, enabling further condensation reactions.

Synthetic Pathways: Condensation of Melamine and Formaldehyde

The synthesis of TMM involves a two-step process: methylolation (addition of formaldehyde to melamine) and condensation (crosslinking of methylol groups).

Step 1: Methylolation

Melamine reacts with formaldehyde under alkaline conditions (pH 8–9) to form methylolmelamines. The reaction proceeds as:

$$ \text{C}3\text{H}6\text{N}6 + n\text{CH}2\text{O} \rightarrow \text{C}3\text{H}{6-3n}\text{N}6(\text{CH}2\text{OH})_n $$

For TMM, n=3, yielding three methylol groups. The reaction is exothermic and requires precise temperature control (40–50°C) to prevent premature condensation.

Step 2: Condensation

Under acidic conditions (pH 1–2), methylol groups undergo condensation to form methylene (-CH₂-) or ether (-CH₂O-) bridges. However, TMM is typically stabilized by stopping the reaction at the methylolation stage to prevent oligomerization.

Optimization of Reaction Parameters for High-Yield Production

Key parameters influencing TMM synthesis include melamine-to-formaldehyde molar ratio, pH, temperature, and reaction time.

Example: A molar ratio of 1:3 (melamine:formaldehyde) at pH 8.0 and 50°C yields TMM with >70% conversion efficiency. Lower pH (<7) or excess formaldehyde (>3 equivalents) leads to ether or methylene bridge formation, reducing TMM purity.

Catalytic Systems and pH-Dependent Mechanisms

The reaction mechanism is pH-sensitive, with distinct pathways under acidic and alkaline conditions.

Acidic Conditions (pH < 2)

Protonation of methylol groups enhances electrophilicity, favoring self-condensation over methylolation:

$$ \text{R-NH-CH}2\text{OH} + \text{R-NH-CH}2\text{OH} \rightarrow \text{R-NH-CH}2\text{-O-CH}2\text{-NH-R} + \text{H}_2\text{O} $$

This pathway is undesirable for TMM production, as it forms dimers or oligomers.

Alkaline Conditions (pH > 8)

Deprotonation stabilizes methylol groups, allowing controlled methylolation. Sodium hydroxide or other bases are used to maintain pH, ensuring TMM remains in monomeric form.

Catalysts:

- NaOH: Maintains alkalinity during methylolation.

- HCl: Used post-synthesis to protonate TMM for storage stability.

Trifunctional Reactivity in Polyvinyl Alcohol Networks

The trifunctional crosslinking capability of trimethylolmelamine in polyvinyl alcohol systems demonstrates exceptional network formation characteristics. Research has established that trimethylolmelamine functions as a highly effective crosslinking bridge, enabling the formation of three-dimensional polymer networks through multiple reactive pathways [1] [2].

The crosslinking mechanism involves the formation of covalent bonds between the hydroxymethyl groups of trimethylolmelamine and the hydroxyl groups of polyvinyl alcohol. This reaction proceeds through a condensation mechanism where water molecules are eliminated during the crosslinking process [3]. The trifunctional nature of the crosslinker allows for the formation of highly branched network structures with enhanced mechanical properties.

Experimental studies have demonstrated that trimethylolmelamine-crosslinked polyvinyl alcohol networks exhibit remarkable improvements in mechanical strength and thermal stability. The crosslinked networks show storage modulus values ranging from 400 to 830 megapascals, representing significant enhancements compared to uncrosslinked polyvinyl alcohol systems [4] [1].

| Property | Pure PVA | PVA + 5% TMM | PVA + 10% TMM | PVA + 15% TMM |

|---|---|---|---|---|

| Glass Transition Temperature (°C) | 85 | 95-105 | 105-115 | 115-125 |

| Storage Modulus (MPa) | 200-400 | 400-600 | 600-830 | 830-1200 |

| Crosslink Density Effect | Baseline | Low increase | Moderate increase | High increase |

The network formation mechanism involves initial complexation between trimethylolmelamine and polyvinyl alcohol chains, followed by thermal activation that promotes crosslinking reactions. This process creates a rigid three-dimensional network structure that significantly enhances the mechanical properties of the resulting material [1] [3].

Condensation Kinetics in Thermosetting Resins

The condensation kinetics of trimethylolmelamine in thermosetting resin systems reveal a complex, multi-stage process that significantly influences the final properties of the cured material. Research has established that the crosslinking process occurs through distinct temperature-dependent phases, each characterized by specific chemical transformations [5] [6].

The kinetic analysis demonstrates that trimethylolmelamine undergoes a two-stage curing mechanism. The first stage, occurring at temperatures between 140-160°C, involves reversible demethylolation where methylol groups are converted back to primary amine groups. This process is accompanied by ether linkage formation and represents the initial network development phase [5] [6].

| Temperature Range (°C) | Dominant Reaction | Reaction Rate | Weight Loss (%) | Primary Products |

|---|---|---|---|---|

| 140-160 | Demethylolation/Ether formation | Moderate | 7.1 | Water, Ether linkages |

| 160-180 | Methylene bridge formation | High | 5.26 | Water, Methylene bridges |

| 180-200 | Enhanced crosslinking | Very High | 12.8 | Formaldehyde, Methylene bridges |

| 200-220 | Network consolidation | Decreasing | 22.8 | Formaldehyde, Consolidated network |

The second stage of curing, occurring at temperatures above 160°C, involves the formation of methylene bridges through condensation reactions between methylol groups and amino groups. This phase is characterized by rapid crosslinking and the development of a rigid network structure [5] [6].

Thermogravimetric analysis reveals that the curing process involves multiple weight loss events corresponding to the elimination of water and formaldehyde during network formation. The weight loss patterns provide valuable insights into the reaction kinetics and mechanism of network development [5] [6].

The condensation kinetics are significantly influenced by temperature, with higher temperatures promoting faster crosslinking rates but also potential degradation reactions. The optimal curing temperature range of 160-180°C provides the best balance between reaction rate and network quality [5] [6].

Formation of Covalent/Noncovalent Network Architectures

The network architecture formed by trimethylolmelamine crosslinking involves both covalent and noncovalent interactions that contribute to the overall mechanical and thermal properties of the resulting material. The molecular design of trimethylolmelamine, with its central triazine ring and three hydroxymethyl substituents, enables the formation of complex network topologies [7] [8].

Covalent network formation proceeds through multiple pathways, including direct condensation between hydroxymethyl groups and amino functionalities, as well as through intermediate ether linkages that subsequently convert to more stable methylene bridges. The triazine core provides thermal stability and acts as a rigid junction point in the network structure [7] [8].

The noncovalent interactions in trimethylolmelamine networks include hydrogen bonding between hydroxymethyl groups and nitrogen atoms in the triazine ring, as well as π-π stacking interactions between aromatic triazine units. These interactions contribute significantly to the overall network strength and thermal stability [7] [8].

Network topology analysis reveals that trimethylolmelamine creates highly crosslinked structures with crosslink densities that can be controlled through stoichiometric ratios and curing conditions. The trifunctional nature of the crosslinker leads to the formation of complex network architectures with multiple crosslink types [9] [7].

| Network Type | Storage Modulus G' (Pa) | Loss Modulus G'' (Pa) | Tan δ (Peak) | Elasticity Proportion (%) |

|---|---|---|---|---|

| PVA-TMM (Low crosslinking) | 1×10⁶ | 1×10⁵ | 0.15 | 65 |

| PVA-TMM (Medium crosslinking) | 5×10⁶ | 3×10⁵ | 0.10 | 75 |

| PVA-TMM (High crosslinking) | 8×10⁶ | 5×10⁵ | 0.08 | 85 |

| Epoxy-TMM | 8.3×10⁸ | 1×10⁷ | 0.06 | 90 |

The hierarchical network structure formed by trimethylolmelamine crosslinking demonstrates exceptional mechanical properties, with the ability to withstand significant deformation while maintaining structural integrity. This is attributed to the combination of strong covalent bonds and stabilizing noncovalent interactions [9] [7].

Impact on Glass Transition Temperatures and Viscoelasticity

The glass transition behavior of trimethylolmelamine-crosslinked polymer networks demonstrates significant modifications compared to uncrosslinked systems. The incorporation of trimethylolmelamine as a crosslinking agent leads to substantial increases in glass transition temperatures, reflecting the enhanced molecular constraints imposed by the crosslinked network structure [10] [11].

Glass transition temperature analysis reveals that the extent of crosslinking directly correlates with the magnitude of glass transition temperature increase. Systems with higher trimethylolmelamine content exhibit progressively higher glass transition temperatures, with increases of 20-40°C commonly observed compared to uncrosslinked polymers [10] [11].

The molecular origin of these glass transition temperature changes relates to the restriction of polymer chain mobility by covalent crosslinks. The triazine-based crosslinks create permanent network junctions that prevent large-scale chain motions, thereby requiring higher thermal energy to achieve the cooperative molecular motions characteristic of the glass transition [10] [11].

Viscoelastic property modifications in trimethylolmelamine-crosslinked systems show enhanced elastic behavior and reduced viscous flow. The storage modulus values increase dramatically with crosslinking density, while the loss tangent values decrease, indicating a shift toward more elastic behavior [12] [13].

| Polymer System | Glass Transition Temperature (°C) | Storage Modulus (MPa) | Crosslink Density Effect |

|---|---|---|---|

| Pure Polyvinyl Alcohol | 85 | 200-400 | Baseline |

| PVA + 5% Trimethylolmelamine | 95-105 | 400-600 | Low increase |

| PVA + 10% Trimethylolmelamine | 105-115 | 600-830 | Moderate increase |

| PVA + 15% Trimethylolmelamine | 115-125 | 830-1200 | High increase |

| Epoxy + Trimethylolmelamine | 109-74 (variable) | 830 (reported) | Variable with molecular weight |

| Melamine-Formaldehyde Network | 150-200 | 1000-2000 | Very high density |

The temperature dependence of viscoelastic properties in trimethylolmelamine-crosslinked systems shows characteristic thermoset behavior, with a rubbery plateau region extending to higher temperatures compared to uncrosslinked systems. This enhanced thermal stability makes these materials suitable for high-temperature applications [12] [13].

Dynamic mechanical analysis of trimethylolmelamine-crosslinked networks reveals that the crosslinking process creates permanent network structures that maintain their mechanical properties over extended temperature ranges. The crosslinked networks exhibit reduced creep behavior and enhanced dimensional stability compared to uncrosslinked systems [12] [13].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

34777-81-6

Wikipedia

General Manufacturing Information

Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer: INACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

2: Boh B, Knez E, Staresinic M. Microencapsulation of higher hydrocarbon phase change materials by in situ polymerization. J Microencapsul. 2005 Nov;22(7):715-35. PubMed PMID: 16421083.

3: Cumber AJ, Ross WC. Analogues of hexamethylmelamine. The anti-neoplastic activity of derivatives with enhanced water solubility. Chem Biol Interact. 1977 Jun;17(3):349-57. PubMed PMID: 407012.

4: PATERSON E, BOLAND J. The clinical trial of trimethylolmelamine and an ethyleneimine derivative in malignant disease. Acta Unio Int Contra Cancrum. 1953;9(1):112-7. PubMed PMID: 13057684.